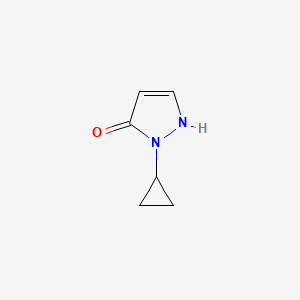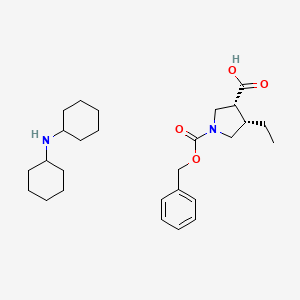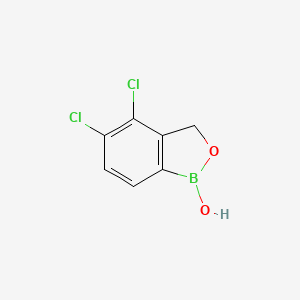![molecular formula C18H17NO2S B13995609 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- CAS No. 10349-56-1](/img/structure/B13995609.png)
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of isoquinoline with a suitable aldehyde or ketone under acidic conditions to form the corresponding isoquinoline derivative. This is followed by the introduction of the methylsulfinylmethyl group through nucleophilic substitution reactions. The final step involves the addition of the phenyl group to the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product. The use of advanced analytical techniques like NMR and mass spectrometry ensures the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and organometallic compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A simpler analog that lacks the methylsulfinylmethyl and phenyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
1-Methylisoquinoline: A derivative with a methyl group instead of the more complex substituents.
Uniqueness
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylsulfinylmethyl group enhances its reactivity and potential for forming diverse derivatives. The phenyl group adds to its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
10349-56-1 |
|---|---|
Formule moléculaire |
C18H17NO2S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-isoquinolin-1-yl-2-methylsulfinyl-1-phenylethanol |
InChI |
InChI=1S/C18H17NO2S/c1-22(21)13-18(20,15-8-3-2-4-9-15)17-16-10-6-5-7-14(16)11-12-19-17/h2-12,20H,13H2,1H3 |
Clé InChI |
SRALUZXSTMYRKP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CC(C1=CC=CC=C1)(C2=NC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)



![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)
